2,2-dimethyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]propanamide
Description
2,2-Dimethyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]propanamide is a synthetic chromenone derivative characterized by a 4H-chromen-4-one core substituted with a 4-methylphenyl group at position 2 and a 2,2-dimethylpropanamide moiety at position 4. Chromenones are heterocyclic compounds with a benzopyran-4-one scaffold, widely studied for their optical, electronic, and biological properties .
Properties
IUPAC Name |
2,2-dimethyl-N-[2-(4-methylphenyl)-4-oxochromen-6-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-13-5-7-14(8-6-13)19-12-17(23)16-11-15(9-10-18(16)25-19)22-20(24)21(2,3)4/h5-12H,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSHHKNHFJVFHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]propanamide typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Substitution Reaction: The chromenone core is then subjected to a substitution reaction with 4-methylphenylamine to introduce the 4-methylphenyl group at the 2-position.
Amidation: The final step involves the reaction of the substituted chromenone with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the chromenone core to a hydroxyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2,2-Dimethyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s chromenone core is a common scaffold in drug design, particularly for anti-inflammatory and anticancer agents.
Material Science: Its unique structural properties make it a candidate for use in organic electronics and photonics.
Biological Studies: The compound can be used as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenone core can interact with active sites of enzymes, inhibiting their activity. Additionally, the compound may modulate signaling pathways by binding to receptors, thereby influencing cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Comparative Findings
Electronic and Optical Properties
Chromenone derivatives with electron-withdrawing groups (e.g., cyano, sulfanyl) exhibit redshifted absorption spectra due to extended π-conjugation. In contrast, the trimethoxybenzamide analogue () may exhibit improved charge-transfer properties due to the electron-donating methoxy groups .
Solubility and Hydrophobicity
The 4-methylphenyl group in the target compound increases hydrophobicity compared to the 4-methoxyphenyl analogue (), which has a polar methoxy substituent. This difference could influence pharmacokinetics in biological systems or compatibility with polar solvents in synthetic applications. The trimethoxybenzamide derivative () likely has superior aqueous solubility due to multiple methoxy groups .
Thermal Stability
The dimethylpropanamide group in the target compound may enhance thermal stability compared to compounds with labile substituents (e.g., sulfanyl groups in ). The 4-methylbenzyl analogue () has a lower melting point (94–96°C) due to reduced molecular rigidity .
Biological Activity
2,2-Dimethyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chromene core, which is known for various biological activities. The presence of the dimethyl and methylphenyl groups may enhance its lipophilicity and bioavailability.
Antitumor Activity
Research has indicated that compounds with similar chromene structures exhibit significant antitumor properties. For example, derivatives of chromenes have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Antitumor Activity of Chromene Derivatives
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 5.0 | Apoptosis induction |
| Compound B | 10.0 | Cell cycle arrest |
| This compound | TBD | TBD |
Note: TBD indicates that specific data for the compound is yet to be established.
Antioxidant Activity
The antioxidant potential of chromene derivatives has been widely studied. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial in preventing various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Properties
Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound may also possess anti-inflammatory properties.
Structure-Activity Relationship (SAR)
Understanding the SAR of chromene derivatives is essential for optimizing their biological activity. The following factors play a critical role:
- Substituent Positioning : The position of methyl groups on the phenyl ring can significantly affect the compound's activity.
- Functional Groups : The presence of electron-donating or withdrawing groups can influence the compound's reactivity and interaction with biological targets.
- Hydrophobicity : Increased hydrophobicity often correlates with enhanced membrane permeability and bioavailability.
Case Studies
- Study on Antitumor Activity : A recent study evaluated several chromene derivatives against various cancer cell lines, demonstrating that modifications at the phenyl ring substantially affect cytotoxicity. The study found that compounds with para-substituents showed better activity than those with ortho or meta substitutions.
- Oxidative Stress Modulation : Another research focused on the antioxidant capacity of chromene derivatives, indicating that specific structural modifications could enhance their ability to neutralize reactive oxygen species (ROS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
